7-Ethenyl-1H-indole
CAS No.: 94239-08-4
Cat. No.: VC8155464
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94239-08-4 |
|---|---|
| Molecular Formula | C10H9N |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 7-ethenyl-1H-indole |
| Standard InChI | InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2 |
| Standard InChI Key | BBXYPUKBKQVENX-UHFFFAOYSA-N |
| SMILES | C=CC1=CC=CC2=C1NC=C2 |
| Canonical SMILES | C=CC1=CC=CC2=C1NC=C2 |
Introduction
Key Findings
7-Ethenyl-1H-indole (CAS: 94239-08-4) is a heterocyclic organic compound characterized by an indole backbone with an ethenyl (vinyl) substituent at the 7th position. This compound exhibits distinct physicochemical properties, including a molecular weight of 143.19 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 281.9±9.0°C . Its structural uniqueness enables diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry, particularly as a precursor for bioactive molecules and functional materials.
Structural and Physicochemical Properties
Molecular Architecture
7-Ethenyl-1H-indole consists of a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The ethenyl group (–CH=CH₂) is attached to the 7th carbon of the indole system, conferring enhanced reactivity due to the conjugation of the vinyl group with the aromatic π-system . The molecular formula is C₁₀H₉N, with a planar geometry that facilitates intermolecular interactions in crystalline states .
Physical and Chemical Data
Key physicochemical parameters include:
The compound’s low water solubility and moderate lipophilicity (LogP = 3.13) suggest utility in hydrophobic environments, such as lipid membranes in drug delivery .
Synthesis and Derivatization
Synthetic Routes
7-Ethenyl-1H-indole is synthesized via cross-coupling reactions or functional group transformations. A representative method involves:
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Sonogashira Coupling: Palladium-catalyzed coupling of 7-bromo-1H-indole with acetylene derivatives, followed by hydrogenation to yield the ethenyl group .
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Dehydrocyclization: Catalytic dehydrocyclization of N-substituted amines using copper chromite or Raney nickel under hydrogenation conditions .
For example, Pearson et al. demonstrated an 85% yield using methanol and potassium carbonate in dichloromethane at 20°C for 2 hours .
Key Derivatives
Derivatives of 7-ethenyl-1H-indole are pivotal in drug discovery:
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1-(2-Methoxyethyl)-7-vinyl-1H-indole: A derivative with enhanced solubility, synthesized via alkylation of the indole nitrogen .
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7-Ethenyl-1H-indole-2-carboxylic acid: A building block for non-linear optical (NLO) materials, exhibiting charge-transfer behavior .
Biological and Pharmacological Applications
Anticancer Activity
7-Ethenyl-1H-indole derivatives inhibit cyclin-dependent kinases (CDKs) and fructose-1,6-bisphosphatase (FBPase), making them candidates for cancer therapy. For instance, Bie et al. reported allosteric FBPase inhibitors with IC₅₀ values <10 μM, showing promise in regulating gluconeogenesis in hepatocellular carcinoma .
Antimicrobial Properties
The compound’s indole core disrupts microbial cell membranes. Structural analogues exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 2–8 μg/mL .
Non-Linear Optical (NLO) Materials
Ethenyl-substituted indoles display large NLO responses due to intramolecular charge transfer. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit hyperpolarizabilities (β) up to 50×10⁻³⁰ esu, suitable for photonic devices .
Industrial and Material Science Applications
Polymer Chemistry
The ethenyl group enables free-radical polymerization, forming conductive polymers with applications in organic electronics. Copolymers with thiophene exhibit conductivity up to 10⁻² S/cm .
Catalysis
7-Ethenyl-1H-indole serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing catalytic efficiency in Suzuki-Miyaura reactions (yields >90%) .
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